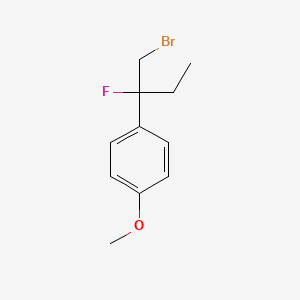
1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene
Descripción general
Descripción
1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene, referred to as 1-Bromo-2-fluorobutan-2-yl-4-methoxybenzene or BFBOM, is an organic compound that has been studied for its various applications in scientific research. It is used in organic synthesis and as a reagent in a variety of applications, including in the synthesis of organic compounds and in the preparation of pharmaceuticals. BFBOM is also used as a catalyst in the synthesis of certain organic compounds. This compound has been studied for its potential therapeutic applications, including in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
Molecular Structure and Crystal Engineering
Studies on related compounds, such as (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)prop-2-en-1-one, have detailed the molecular structure and intermolecular interactions, such as hydrogen bonding and dihedral angles, which play crucial roles in crystal engineering and design of materials with desired physical properties (H. Fun et al., 2011).
Organic Synthesis and Material Chemistry
Research on derivatives and structurally similar compounds has led to the development of new synthetic routes and materials. For instance, the preparation and properties of sterically protected diphosphene and fluorenylidenephosphine bearing the 2, 6-di-tert-butyl-4-methoxyphenyl group were explored, highlighting the impact of substituents on the electronic properties of the molecules and their potential applications in material science (Kozo Toyota et al., 2003).
Electrolyte Additives for Lithium-ion Batteries
A novel application of a related compound, 4-bromo-2-fluoromethoxybenzene (BFMB), as a bi-functional electrolyte additive for lithium-ion batteries, was studied. It was shown that BFMB could electrochemically polymerize to form a protective film on the battery's electrodes, enhancing both the safety and performance of lithium-ion batteries (Zhang Qian-y, 2014).
Synthetic Organic Chemistry
Research into synthetic methodologies using related compounds has provided valuable insights into the synthesis of complex molecules. For instance, selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives has been investigated, showcasing the utility of such compounds in organic synthesis and the development of new synthetic strategies (A. Esteves et al., 2007).
Fluorinated Compounds in Organic Chemistry
The synthesis and nucleophilic reactions of fluorinated butenolides, exploring their utility as analogues of tetronic acid, demonstrate the compound's role in the development of new reagents and strategies for organic synthesis. Such research underscores the versatility of fluorinated compounds in chemistry (O. Paleta et al., 2000).
Propiedades
IUPAC Name |
1-(1-bromo-2-fluorobutan-2-yl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c1-3-11(13,8-12)9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPPANZKVMSRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)(C1=CC=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



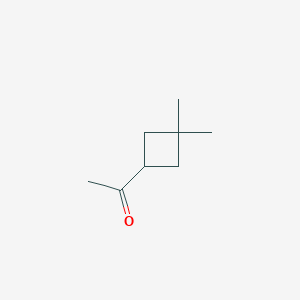
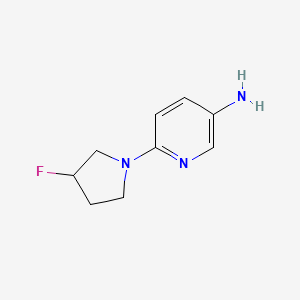

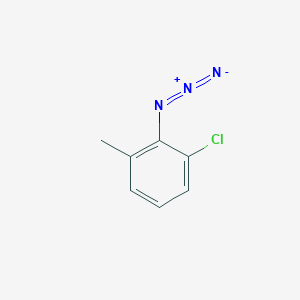


![3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1491821.png)
![(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1491823.png)
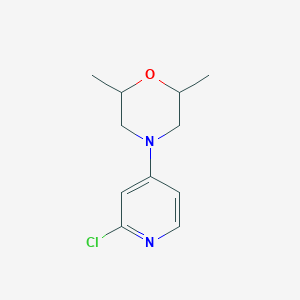
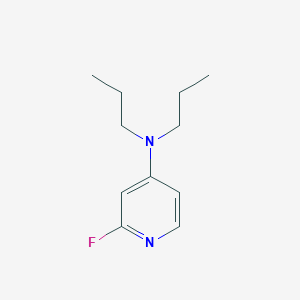
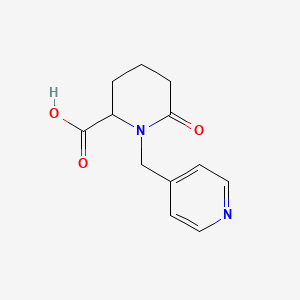

![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1491833.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1491836.png)